molecular formula C28H42O6 B1664839 Ambruticin CAS No. 58857-02-6

Ambruticin

Cat. No. B1664839
CAS RN: 58857-02-6
M. Wt: 474.6 g/mol
InChI Key: TYIXBSJXUFTELJ-DPSHAVHNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of ambruticin involves a convergent approach where three key fragments are prepared and united via Suzuki–Miyaura cross-coupling and Julia–Kocienski olefination. The process includes global deprotection to a triol and selective oxidation of the primary alcohol, followed by hydrolysis of the lactone to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using cultures of wild-type Sorangium cellulosum. Gene knockout experiments and genetic engineering are employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ambruticin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Ambruticin exerts its antifungal effects by interacting with the high-osmolarity glycerol protein kinase signaling pathway. This interaction disrupts the osmotic balance within fungal cells, leading to their death. The compound’s unique structure, including the tetrahydropyran and dihydropyran rings, plays a crucial role in its mechanism of action .

Similar Compounds:

Uniqueness of this compound: this compound’s unique structural features, such as the trisubstituted cyclopropyl group and the combination of tetrahydropyran and dihydropyran rings, distinguish it from other antifungal compounds. Its specific interaction with the high-osmolarity glycerol protein kinase signaling pathway also sets it apart from other antifungal agents .

properties

CAS RN

58857-02-6

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+

InChI Key

TYIXBSJXUFTELJ-DPSHAVHNSA-N

Isomeric SMILES

CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C

SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Canonical SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

67999-78-4 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ambruticin
ambruticin, sodium salt
W7783

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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